molecular formula C23H25FN4O3S B2900681 ethyl 3-{[4-(4-fluorophenyl)piperazine-1-carbothioyl]amino}-5-methoxy-1H-indole-2-carboxylate CAS No. 866846-96-0

ethyl 3-{[4-(4-fluorophenyl)piperazine-1-carbothioyl]amino}-5-methoxy-1H-indole-2-carboxylate

Cat. No.: B2900681
CAS No.: 866846-96-0
M. Wt: 456.54
InChI Key: GCNGSUFDUBLPRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex indole derivative featuring:

  • A 5-methoxy-substituted indole core, which enhances electron density and influences binding interactions in biological systems.
  • A 3-amino group linked to a piperazine-1-carbothioyl moiety, introducing a thiourea (N–C(=S)–N) functional group critical for hydrogen bonding and conformational flexibility.
  • An ethyl ester at the indole-2-position, which modulates solubility and metabolic stability.

Properties

IUPAC Name

ethyl 3-[[4-(4-fluorophenyl)piperazine-1-carbothioyl]amino]-5-methoxy-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4O3S/c1-3-31-22(29)21-20(18-14-17(30-2)8-9-19(18)25-21)26-23(32)28-12-10-27(11-13-28)16-6-4-15(24)5-7-16/h4-9,14,25H,3,10-13H2,1-2H3,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCNGSUFDUBLPRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)NC(=S)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{[4-(4-fluorophenyl)piperazine-1-carbothioyl]amino}-5-methoxy-1H-indole-2-carboxylate involves multiple steps, starting with the preparation of the indole core. The indole ring can be synthesized through various methods, including Fischer indole synthesis and Bartoli indole synthesis . The piperazine moiety is typically introduced through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts . The final step involves coupling the fluorophenyl group to the piperazine moiety, followed by esterification to form the ethyl ester .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[[4-(4-fluorophenyl)piperazine-1-carbothioyl]amino]-5-methoxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 3-[[4-(4-fluorophenyl)piperazine-1-carbothioyl]amino]-5-methoxy-1H-indole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 3-{[4-(4-fluorophenyl)piperazine-1-carbothioyl]amino}-5-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets, such as serotonin receptors. The piperazine moiety is known to interact with serotonin receptors, potentially modulating their activity and influencing neurotransmitter release . The indole ring may also contribute to the compound’s biological activity by interacting with other cellular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison of Analogs

Compound Name / ID Core Structure Substituents/Modifications Key Properties/Activities References
Target Compound Indole 5-methoxy, 3-(piperazine-1-carbothioyl)amino, 4-fluorophenyl, ethyl ester Hypothesized CNS activity (unconfirmed) N/A
Ethyl 5-methoxy-3-(3-(4-methylphenylsulfonamido)propyl)-1H-indole-1-carboxylate (605) Indole 5-methoxy, 3-(sulfonamido propyl), 1-ethyl ester Enhanced solubility due to sulfonamide group
Ethyl 4-(5-chloro-1H-indole-2-carbonyl)piperazine-1-carboxylate Indole 5-chloro, 2-carbonyl-piperazine, ethyl ester Potential kinase inhibition (structural inference)
Ethyl 5-amino-1-{4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl}-1H-pyrazole-4-carboxylate Pyrazole 4-fluorophenylpiperazine, 5-amino, ethyl ester Possible dopamine receptor modulation
3-(4-Chloro-phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid-(5-(4-methoxy-phenyl)-6H-[1,3,4]-thiadiazin-2-yl)-amide Pyrazole-thiadiazine 4-chlorophenyl, thiadiazine-carboxamide Antifungal/antibacterial activity (inferred)

Key Observations

Indole vs. Pyrazole Cores :

  • The indole core (target compound, 605, and ) provides planar aromaticity conducive to π-π stacking in receptor binding, whereas pyrazole derivatives () offer increased metabolic stability and steric flexibility.

Substituent Effects: 5-Methoxy vs. Carbothioylamino vs. Sulfonamido: The thiourea group (target compound) may confer stronger hydrogen-bonding capacity compared to sulfonamide (605), influencing target selectivity . Fluorophenyl vs. Chlorophenyl: Fluorine’s electronegativity (target compound, ) improves metabolic stability and bioavailability compared to chlorine (), which may enhance off-target interactions.

Biological Activity :

  • Piperazine-containing analogs (target compound, ) are frequently associated with CNS targets (e.g., serotonin/dopamine receptors), supported by ’s discussion of GBR12909, a piperazine-based dopamine reuptake inhibitor .
  • Carbothioamides (target compound, ) are linked to antimicrobial activity, though specific data for the target compound remain unconfirmed.

Physical Properties: Melting points (e.g., 227–230°C for a chromenone analog in ) suggest that increased aromaticity and rigid substituents (e.g., fluorophenyl) enhance crystallinity, whereas flexible linkers (e.g., propyl sulfonamide in 605 ) reduce melting points.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.